molecular formula C8H12N2O2 B2679439 (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol CAS No. 2551115-01-4

(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol

Cat. No.: B2679439
CAS No.: 2551115-01-4
M. Wt: 168.196
InChI Key: XMPNORUQSBRMQN-UHFFFAOYSA-N
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Description

(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol is a heterocyclic compound that features a fused pyrano-pyrazole ring system. This compound is of interest due to its potential biological activities and its structural similarity to other bioactive molecules. The presence of both pyrano and pyrazole rings in its structure makes it a versatile scaffold for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol typically involves multi-component reactions that integrate various building blocks into the desired heterocyclic framework. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols under acid-catalyzed conditions . This reaction proceeds through a tandem sequence involving Friedel–Crafts-type allenylation followed by cyclization to form the pyrano-pyrazole core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of benign catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different degrees of saturation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrano-pyrazole ring system.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the pyrano-pyrazole scaffold .

Scientific Research Applications

(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol lies in its specific combination of the pyrano and pyrazole rings, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable scaffold for the development of new compounds with tailored properties .

Properties

IUPAC Name

(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-10-8-2-3-12-5-6(8)7(4-11)9-10/h11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPNORUQSBRMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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